molecular formula C4H6Cl2O B13335191 (R)-(2,2-Dichlorocyclopropyl)methanol

(R)-(2,2-Dichlorocyclopropyl)methanol

Cat. No.: B13335191
M. Wt: 140.99 g/mol
InChI Key: KRHRPJKHUHTSDK-GSVOUGTGSA-N
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Description

®-(2,2-Dichlorocyclopropyl)methanol is a chiral compound characterized by a cyclopropane ring substituted with two chlorine atoms and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2,2-Dichlorocyclopropyl)methanol typically involves the cyclopropanation of suitable alkenes followed by chlorination and subsequent reduction. One common method includes the reaction of an alkene with a dichlorocarbene precursor under basic conditions to form the dichlorocyclopropane intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield ®-(2,2-Dichlorocyclopropyl)methanol.

Industrial Production Methods

Industrial production of ®-(2,2-Dichlorocyclopropyl)methanol may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-(2,2-Dichlorocyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding cyclopropylmethanol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are common methods.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.

Major Products

    Oxidation: Dichlorocyclopropylcarboxylic acid or dichlorocyclopropylaldehyde.

    Reduction: Cyclopropylmethanol.

    Substitution: Compounds with substituted nucleophiles replacing the chlorine atoms.

Scientific Research Applications

Chemistry

In organic synthesis, ®-(2,2-Dichlorocyclopropyl)methanol serves as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties such as antimicrobial or anticancer activity.

Industry

In the materials science field, ®-(2,2-Dichlorocyclopropyl)methanol can be used in the development of new polymers and materials with enhanced properties such as increased strength or thermal stability.

Mechanism of Action

The mechanism by which ®-(2,2-Dichlorocyclopropyl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its derivatives may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-(2,2-Dichlorocyclopropyl)methanol: The enantiomer of ®-(2,2-Dichlorocyclopropyl)methanol, which may exhibit different biological activity due to its chiral nature.

    Cyclopropylmethanol: Lacks the chlorine substituents, resulting in different reactivity and applications.

    2,2-Dichlorocyclopropane: The parent compound without the hydroxymethyl group, used in different synthetic applications.

Uniqueness

®-(2,2-Dichlorocyclopropyl)methanol is unique due to its combination of a cyclopropane ring, chlorine substituents, and a hydroxymethyl group. This combination imparts distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C4H6Cl2O

Molecular Weight

140.99 g/mol

IUPAC Name

[(1R)-2,2-dichlorocyclopropyl]methanol

InChI

InChI=1S/C4H6Cl2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2/t3-/m1/s1

InChI Key

KRHRPJKHUHTSDK-GSVOUGTGSA-N

Isomeric SMILES

C1[C@@H](C1(Cl)Cl)CO

Canonical SMILES

C1C(C1(Cl)Cl)CO

Origin of Product

United States

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